4-fluorophenyl 2-(3,4-dimethylphenoxy)propanoate
Overview
Description
“4-fluorophenyl 2-(3,4-dimethylphenoxy)propanoate” is a chemical compound with the molecular formula C17H17FO3 . It has an average mass of 288.314 Da and a monoisotopic mass of 288.116180 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the molecular formula C17H17FO3 . Unfortunately, specific details about the molecular structure of this compound are not available in the sources I found.Scientific Research Applications
Synthesis Methods
The synthesis of compounds related to "4-fluorophenyl 2-(3,4-dimethylphenoxy)propanoate" has been explored for the development of various analogs. For instance, the preparation of 1-(3-and 4-fluoro-2,6-dimethylphenoxy) propanone has been reported, demonstrating the utility of these compounds in synthesizing fluorine-substituted analogs of DDPH, showcasing their relevance in organic synthesis and potential pharmaceutical applications (N. Pei, 2001).
Fluorescent Probes
Research has shown the ability of certain compounds to act as hydrogen bond- or pH-sensitive fluorescent probes. The study on donor–acceptor-substituted biphenyls, including compounds with structural similarities to "this compound," has revealed their potential as highly sensitive and versatile fluorescent probes for monitoring pH and solvent proticity (M. Maus & K. Rurack, 2000). This application is crucial for biochemical and cellular studies, providing insights into environmental conditions and processes at the molecular level.
Polymer Solar Cells
The development of polymer solar cells has benefited from the synthesis and application of compounds based on fluorinated biphenyls. Research on fused nonacyclic electron acceptors, incorporating structures related to "this compound," has shown that fluorination can significantly enhance the photovoltaic properties of polymer solar cells. These studies have demonstrated improvements in power conversion efficiencies, highlighting the role of such compounds in advancing renewable energy technologies (Shuixing Dai et al., 2017).
Properties
IUPAC Name |
(4-fluorophenyl) 2-(3,4-dimethylphenoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO3/c1-11-4-7-16(10-12(11)2)20-13(3)17(19)21-15-8-5-14(18)6-9-15/h4-10,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVTYSVOKVRFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)OC2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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